Coproporphyrin I

Description

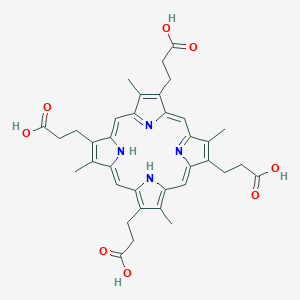

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUOZSDXVZCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883425 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-14-6 | |

| Record name | Coproporphyrin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW4SWA9YWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coproporphyrin I Biosynthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

In human physiology, the biosynthesis of heme is a critical metabolic pathway, essential for the formation of hemoglobin, myoglobin, and cytochromes. This intricate process, involving eight enzymatic steps, is tightly regulated to ensure adequate heme production while preventing the accumulation of potentially toxic intermediates. However, genetic defects in the enzymes of this pathway can lead to a group of metabolic disorders known as porphyrias. This technical guide focuses on the biosynthesis of coproporphyrin I, a metabolic dead-end product that is not part of the canonical heme synthesis pathway. Its formation is a hallmark of a rare and severe erythropoietic porphyria, Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. Understanding the biochemical intricacies of this compound formation is paramount for the diagnosis, management, and development of novel therapeutic strategies for this debilitating condition.

The Aberrant Pathway of this compound Biosynthesis

The formation of this compound stems from a deficiency in the fourth enzyme of the heme synthesis pathway, uroporphyrinogen III synthase (UROS) . In a healthy individual, UROS catalyzes the conversion of the linear tetrapyrrole, hydroxymethylbilane, into the asymmetric uroporphyrinogen III, the precursor for heme.

In individuals with CEP, the significantly reduced or absent activity of UROS leads to the accumulation of its substrate, hydroxymethylbilane. This linear tetrapyrrole is unstable and spontaneously cyclizes to form the symmetric isomer, uroporphyrinogen I .[1][2] Uroporphyrinogen I is not a substrate for the subsequent enzymes in the normal heme pathway that lead to protoporphyrin IX.

However, the fifth enzyme in the heme synthesis pathway, uroporphyrinogen decarboxylase (UROD) , can recognize and process uroporphyrinogen I. UROD catalyzes the sequential removal of the four carboxyl groups from the acetate side chains of uroporphyrinogen I, converting it into coproporphyrinogen I .[3][4] This latter molecule cannot be further metabolized by the next enzyme, coproporphyrinogen oxidase, which is specific for the type III isomer.[5] Consequently, coproporphyrinogen I and its oxidized form, this compound, accumulate in the body, particularly in erythrocytes, leading to the severe clinical manifestations of CEP.[2][6]

The following diagram illustrates the core of this aberrant metabolic pathway:

Quantitative Data

The hallmark of Congenital Erythropoietic Porphyria is the massive accumulation of type I porphyrin isomers. While precise intracellular concentrations can vary depending on the severity of the UROS mutation, the following tables summarize the available quantitative data.

Table 1: Porphyrin Levels in Congenital Erythropoietic Porphyria

| Analyte | Specimen | Concentration in CEP Patients | Normal Range | Fold Increase |

| Uroporphyrin I | Urine | Markedly increased (100-1000 times normal)[7][8] | < 20 µ g/24h | >100x |

| This compound | Urine | Markedly increased[7][8] | < 60 µ g/24h | >100x |

| Total Porphyrins | Erythrocytes | Markedly increased[2][6] | 30-100 µg/dL | Significant |

Table 2: Kinetic Parameters of Human Uroporphyrinogen Decarboxylase (UROD)

| Substrate | Km | kcat | Relative Activity | Reference |

| Uroporphyrinogen III | 7 x 10-8 M | 0.16 s-1 | 100% | [9] |

| Uroporphyrinogen I | - | - | Lower affinity than type III isomer[3] | [3] |

| Uroporphyrinogen I (mutant UROD) | - | - | 17% of wild-type activity with Uroporphyrinogen I | [10] |

| Uroporphyrinogen III (mutant UROD) | - | - | 60% of wild-type activity with Uroporphyrinogen III | [10] |

Experimental Protocols

Assay for Uroporphyrinogen Decarboxylase (UROD) Activity in Erythrocytes

This protocol is a synthesis of methods described in the literature for the determination of UROD activity, crucial for the diagnosis of porphyrias.

Principle: The assay measures the rate of conversion of a porphyrinogen substrate (e.g., uroporphyrinogen III or pentacarboxyporphyrinogen I) to coproporphyrinogen by the UROD enzyme present in erythrocyte lysates. The product is then oxidized to the stable porphyrin and quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Whole blood collected in heparinized tubes

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.8)

-

Uroporphyrinogen III or Pentacarboxyporphyrinogen I substrate solution

-

Trichloroacetic acid (TCA)

-

Dimethyl sulfoxide (DMSO)

-

Internal standard (e.g., mesoporphyrin)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Preparation of Erythrocyte Lysate:

-

Centrifuge the whole blood to separate plasma and buffy coat.

-

Wash the red blood cells multiple times with cold saline.

-

Lyse the erythrocytes by freeze-thawing or hypotonic shock.

-

Determine the hemoglobin concentration of the lysate for normalization.

-

-

Enzymatic Reaction:

-

Pre-incubate a defined volume of the erythrocyte lysate at 37°C.

-

Initiate the reaction by adding the porphyrinogen substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Porphyrin Oxidation:

-

Stop the reaction by adding a solution of TCA in DMSO containing the internal standard. This also promotes the oxidation of the porphyrinogen product to porphyrin.

-

-

Quantification by HPLC:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Inject the supernatant onto the HPLC system.

-

Separate the porphyrins using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the porphyrins using a fluorescence detector (excitation ~400 nm, emission ~620 nm).

-

Quantify the coproporphyrin peak area relative to the internal standard and calculate the enzyme activity (e.g., in nmol of product formed per hour per mg of hemoglobin).

-

Quantification of Uroporphyrin I and this compound in Urine

This protocol outlines a general method for the quantification of urinary porphyrin isomers, which is essential for the diagnosis and monitoring of CEP.

Principle: Porphyrins are extracted from the urine sample, separated by reverse-phase HPLC, and detected by their native fluorescence.

Materials:

-

Urine sample (24-hour collection is preferred, protected from light)

-

Hydrochloric acid (HCl) for sample preservation

-

Porphyrin standards (uroporphyrin I and this compound)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Sample Preparation:

-

Acidify the urine sample with HCl.

-

Extract the porphyrins using either SPE or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

-

Evaporate the solvent and reconstitute the porphyrin extract in the initial mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detect the eluting porphyrin isomers using a fluorescence detector (excitation ~405 nm, emission ~620 nm).

-

-

Quantification:

-

Identify the uroporphyrin I and this compound peaks based on their retention times compared to known standards.

-

Quantify the concentration of each isomer by comparing the peak area to a calibration curve generated with the standards.

-

Regulation of the this compound Pathway

The primary regulatory event leading to the activation of the this compound biosynthesis pathway is the deficiency of UROS activity . This deficiency can be due to mutations in the UROS gene. The level of residual UROS activity is a major determinant of the clinical severity of CEP.

Once uroporphyrinogen I is formed, its conversion to coproporphyrinogen I is catalyzed by UROD. The activity of UROD on the type I isomer is a key factor in the accumulation of this compound. Several factors can influence UROD activity:

-

Substrate Specificity: Human UROD has a higher affinity for the physiological type III isomers of porphyrinogens compared to the type I isomers.[3] This suggests that the conversion of uroporphyrinogen I to coproporphyrinogen I may be less efficient than the corresponding step in the normal heme synthesis pathway.

-

Product Inhibition: There is evidence that porphyrinogens of the type I series can act as competitive inhibitors of the decarboxylation of type III isomers.[3] This could potentially lead to a feedback mechanism that modulates the overall flux through the heme synthesis pathway.

-

Oxidative Inhibition: Uroporphyrinogens are susceptible to oxidation, and the oxidized products can inhibit UROD activity.[11][12] The accumulation of large amounts of uroporphyrinogen I in CEP might lead to increased oxidative stress and the formation of inhibitory porphyrin species.

The following diagram illustrates the logical relationships in the regulation of this pathway:

Conclusion

The biosynthesis of this compound in humans is a direct consequence of the enzymatic defect in Congenital Erythropoietic Porphyria. The accumulation of uroporphyrinogen I and its subsequent decarboxylation by UROD leads to the formation of coproporphyrinogen I, a molecule that cannot be further utilized in heme synthesis. The massive buildup of these type I porphyrin isomers is central to the pathophysiology of CEP. This technical guide has provided an in-depth overview of this aberrant pathway, including quantitative data, detailed experimental protocols for key assays, and an analysis of the regulatory factors involved. A thorough understanding of these molecular mechanisms is crucial for the development of targeted therapies aimed at mitigating the devastating effects of this rare genetic disorder. Future research should focus on obtaining more precise quantitative data on intracellular porphyrinogen concentrations and further elucidating the kinetic properties and regulation of UROD with respect to type I isomers. Such knowledge will be invaluable for designing novel therapeutic interventions, including enzyme replacement therapies, gene therapies, and small molecule inhibitors that could modulate the flux through this pathogenic pathway.

References

- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STRUCTURAL AND KINETIC CHARACTERIZATION OF MUTANT HUMAN UROPORPHYRINOGEN DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ilds.cyberderm.net [ilds.cyberderm.net]

- 8. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 9. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of uroporphyrinogen decarboxylase activity. The role of cytochrome P-450-mediated uroporphyrinogen oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of uroporphyrinogen decarboxylase activity. The role of cytochrome P-450-mediated uroporphyrinogen oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Coproporphyrin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrin I is a significant biomarker in the diagnosis and monitoring of certain metabolic disorders, particularly the porphyrias. An isomer of the heme biosynthesis intermediate, Coproporphyrin III, its accumulation in biological tissues and fluids is indicative of enzymatic abnormalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Detailed experimental protocols for its extraction, purification, and quantification from biological matrices are also presented to support researchers and clinicians in their analytical endeavors.

Chemical Structure and Identification

This compound is a type I porphyrin, a class of organic compounds characterized by a macrocyclic structure of four pyrrole rings linked by methine bridges. The defining feature of this compound is the symmetrical arrangement of its peripheral substituents on the pyrrole rings. Specifically, it possesses four methyl (-CH₃) groups and four propionic acid (-CH₂CH₂COOH) groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid[1] |

| Chemical Formula | C₃₆H₃₈N₄O₈[1][2][3] |

| Molecular Weight | 654.71 g/mol [2] |

| CAS Number | 531-14-6[2][4] |

| Synonyms | Coporphyrin, Koproporphyrin I[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its detection, quantification, and understanding its biological behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data for the free acid is not readily available. The tetramethyl ester melts at 252-254 °C. |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and chloroform (as the tetramethyl ester).[4] |

| UV-Vis Absorption (Soret Band) | Approximately 401 nm in 1 N HCl.[6] |

| Molar Absorptivity (in 1 N HCl) | 489,000 M⁻¹cm⁻¹ at 401 nm.[6] |

| Fluorescence Emission | Dependent on pH and solvent. |

| Quantum Yield | Varies with solvent. |

Spectroscopic Properties

The extended π-system of the porphyrin ring gives this compound characteristic spectroscopic properties that are fundamental to its detection and quantification.

Table 3: Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Soret Band (λmax) | ~401 | 1 N HCl[6] |

| Q-bands | 550-570 | General |

| Fluorescence Excitation (λex) | 365 | General |

| Fluorescence Emission (λem) | 624 | Acetonitrile/Acetate Buffer |

Biosynthesis of this compound

This compound is not a product of the normal heme biosynthetic pathway. Its formation is a consequence of a metabolic defect, specifically a deficiency in the enzyme uroporphyrinogen III synthase (UROS). In a healthy state, UROS converts hydroxymethylbilane to uroporphyrinogen III. However, in the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. This isomer is then acted upon by uroporphyrinogen decarboxylase (UROD), which decarboxylates the four acetate side chains to methyl groups, yielding Coproporphyrinogen I.[1][7] Coproporphyrinogen I is subsequently oxidized to this compound. This abnormal pathway is characteristic of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[7]

Experimental Protocols

Accurate quantification of this compound in biological samples is essential for the diagnosis and management of porphyrias. Below are detailed protocols for the analysis of this compound in urine and plasma.

Analysis of this compound in Urine by HPLC with Fluorescence Detection

This method is widely used for the routine analysis of urinary porphyrins.

5.1.1. Sample Preparation

-

Collect a 24-hour or random urine sample in a light-protected container.

-

To a 1.5 mL microcentrifuge tube, add 75 µL of urine.

-

Add 30 µL of 6.0 M formic acid and vortex for 60 seconds.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetate buffer (0.015 M, pH 4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the porphyrin isomers.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 365 nm and emission at 624 nm.[5]

5.1.3. Quantification A calibration curve is constructed using certified standards of this compound. The concentration in the urine sample is determined by comparing its peak area to the calibration curve.

Analysis of this compound in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of this compound in plasma.

5.2.1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma in a 96-well plate, add an internal standard solution (e.g., ¹⁵N₄-labeled this compound).

-

Condition a mixed-mode anion exchange solid-phase extraction (SPE) plate with methanol and equilibration buffer.

-

Load the plasma sample onto the SPE plate.

-

Wash the plate with an appropriate wash solution (e.g., 5% ammonium hydroxide followed by methanol).

-

Elute the porphyrins with an elution solvent (e.g., 5% formic acid in methanol/acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

5.2.2. LC-MS/MS Conditions

-

Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient for optimal separation.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

5.2.3. Quantification The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Conclusion

This compound is a critical biomarker whose chemical structure and properties dictate the analytical methodologies for its detection. Understanding its abnormal biosynthetic pathway is fundamental to the pathophysiology of certain porphyrias. The detailed experimental protocols provided in this guide offer robust and sensitive methods for the quantification of this compound in clinical and research settings, aiding in the accurate diagnosis and monitoring of these metabolic disorders. Continued research into the properties and analytical methods for this compound will further enhance its utility in drug development and personalized medicine.

References

- 1. On accuracy and precision of a HPLC method for measurement of urine porphyrin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-line LC-MS analysis of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Enigma of Coproporphyrin I: From Heme Synthesis Byproduct to Key Biomarker

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrin I (CPI) is a tetrapyrrole molecule and a naturally occurring isomer of coproporphyrin III (CPIII). Unlike its isomer, which is a crucial intermediate in the biosynthesis of heme, CPI is considered a metabolic dead-end. Historically viewed as a simple byproduct, recent advancements in analytical biochemistry and clinical pharmacology have unveiled a significant physiological role for CPI, primarily as a sensitive and specific endogenous biomarker for the function of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. This technical guide provides an in-depth exploration of the physiological and pathological significance of this compound, detailing its formation, transport, and clinical utility. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction: The Dichotomy of Coproporphyrin Isomers

The biosynthesis of heme, an essential component of hemoglobin, myoglobin, and cytochromes, is a highly regulated eight-step enzymatic pathway. A critical juncture in this pathway is the formation of uroporphyrinogen III from hydroxymethylbilane, catalyzed by uroporphyrinogen III synthase (UROS). In the absence of or with deficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I.[1][2] This non-enzymatic product is then decarboxylated by uroporphyrinogen decarboxylase to form coproporphyrinogen I, which is subsequently oxidized to this compound.[3][4] Unlike CPIII, which is further metabolized in the mitochondria to protoporphyrin IX, CPI cannot be utilized for heme synthesis and is therefore considered a terminal metabolite.[5][6]

Quantitative Data: this compound Levels in Health and Disease

The concentration of this compound in biological fluids is a critical indicator of both normal physiological processes and various pathological conditions. The following tables summarize the quantitative data for CPI in plasma and urine under healthy and diseased states.

Table 1: Plasma this compound Concentrations

| Condition | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Notes |

| Healthy Volunteers | This compound | 0.413 - 0.57 | 0.10 - 1.6 | Geometric mean. Women may have slightly lower concentrations than men.[7][8] |

| Healthy Volunteers | Coproporphyrin III | 0.0525 - 0.079 | 0.019 - 0.19 | Generally lower than CPI.[7][8] |

| Rheumatoid Arthritis | This compound | 0.696 | 0.383 - 1.41 | Significantly higher than in healthy volunteers.[7] |

| OATP1B115/15 Genotype | This compound | 0.74 ± 0.31 | - | Associated with reduced OATP1B1 function.[9] |

Table 2: Urinary this compound Excretion

| Condition | Analyte | Excretion (mcg/24h) | % of Total Coproporphyrin | Notes |

| Healthy Individuals | This compound | 7.1 - 48.7 | ~25% | [10] |

| Healthy Individuals | Total Coproporphyrins (I+III) | 100 - 300 | - | [11] |

| Congenital Erythropoietic Porphyria (CEP) | This compound & Uroporphyrin I | Markedly Increased (100-1000x normal) | Predominantly Isomer I | Due to UROS deficiency.[4][12] |

| Dubin-Johnson Syndrome | This compound | Elevated | >80% | Reversal of the normal I:III ratio.[13][14][15] |

| Rotor Syndrome | This compound | Elevated | ~65% | Total urinary coproporphyrin is also elevated.[6][16] |

| Hereditary Coproporphyria (HCP) | This compound & III | Increased | Predominantly Isomer III in feces | Urinary porphyrins can be elevated during acute attacks.[17][18] |

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway and the Origin of this compound

The formation of this compound is intrinsically linked to the heme synthesis pathway, specifically at the point of uroporphyrinogen isomer formation. The following diagram illustrates this critical branch point.

References

- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dubin-Johnson Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. remedypublications.com [remedypublications.com]

- 7. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substantially Increased Plasma Coproporphyrin-I Concentrations Associated With OATP1B1*15 Allele in Japanese General Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 11. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]

- 12. Congenital erythropoietic porphyria five years observation with standard treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dubin-Johnson Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Dubin–Johnson syndrome - Wikipedia [en.wikipedia.org]

- 16. Rotor syndrome - Wikipedia [en.wikipedia.org]

- 17. Hereditary coproporphyria - Wikipedia [en.wikipedia.org]

- 18. Hereditary coproporphyria: comparison of molecular and biochemical investigations in a large family - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Porphyrin Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of porphyrin metabolism research, from the initial clinical observations to the elucidation of the complex enzymatic pathways and the genetic basis of the porphyrias. This document provides a comprehensive historical overview, quantitative data on disease prevalence and biochemical markers, detailed experimental protocols for key assays, and visualizations of the critical metabolic and diagnostic pathways.

A Historical Voyage: Unraveling the Enigma of Porphyrins

The story of porphyrin research is a testament to the cumulative nature of scientific discovery, spanning over a century and a half of clinical observation, chemical analysis, and molecular investigation. The term "porphyrin" itself, derived from the Greek word for purple, hints at one of the earliest recognized signs of these metabolic disorders: the characteristic reddish-purple discoloration of urine.

The initial recognition of porphyrias as clinical entities occurred in the late 19th century, with the first case of erythropoietic porphyria reported in 1870 and the first description of acute porphyria in 1889.[1] Early classifications of these enigmatic conditions were proposed by Günther, who categorized them into "haematoporphyria acuta, acuta toxica, congenita and chronica," a system later revised by Waldenström into the more familiar categories of "porphyria congenita, acuta and cutanea tarda."[1] Waldenström also made the crucial observation of porphobilinogen's association with acute porphyria.[1]

A pivotal moment in the field was the work of Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his groundbreaking research on the structure of porphyrins and the synthesis of hemin.[1] Following World War II, the pace of discovery accelerated. Researchers like Watson, Schmid, Rimington, Goldberg, Dean, and Magnus, armed with modern techniques for porphyrin separation, successfully identified and classified six of the seven major porphyrias as either erythropoietic or hepatic by 1961.[1] The seventh, 5-aminolaevulinate dehydratase deficiency porphyria, was later described by Doss in 1979.[1]

The latter half of the 20th century witnessed a paradigm shift towards a molecular understanding of these diseases. The discovery of increased hepatic 5-aminolaevulinate synthase activity in acute porphyria paved the way for the development of hematin as a therapeutic intervention for acute attacks.[1] By the year 2000, a complete molecular picture began to emerge as all the genes of the heme biosynthesis pathway were cloned, sequenced, and their chromosomal locations identified.[1] This genetic revolution enabled definitive family studies, precise carrier detection, and the development of novel therapeutic strategies.

Quantitative Insights into Porphyrin Metabolism Disorders

The porphyrias are a group of eight metabolic disorders, each resulting from a deficiency in a specific enzyme of the heme biosynthetic pathway. The prevalence and biochemical manifestations of these disorders vary significantly.

| Porphyria Type | Prevalence | Affected Enzyme | Key Biochemical Findings |

| Acute Intermittent Porphyria (AIP) | 1 in 10,000–20,000 in European populations | Porphobilinogen Deaminase | Urine: Greatly increased ALA and PBG during acute attacks. |

| Variegate Porphyria (VP) | 1 in 100,000 worldwide; higher in South Africa | Protoporphyrinogen Oxidase | Urine: Increased ALA and PBG during acute attacks. Feces: Increased protoporphyrin and coproporphyrin. Plasma: Characteristic fluorescence peak. |

| Hereditary Coproporphyria (HCP) | 1 in 1,000,000 | Coproporphyrinogen Oxidase | Urine: Increased ALA and PBG during acute attacks. Feces: Markedly increased coproporphyrin III. |

| Porphyria Cutanea Tarda (PCT) | 1 in 10,000 (most common porphyria) | Uroporphyrinogen Decarboxylase | Urine: Markedly increased uroporphyrin (isomers I and III). Plasma: Increased porphyrins. |

| Erythropoietic Protoporphyria (EPP) | 1 in 75,000–200,000 | Ferrochelatase | Erythrocytes: Markedly increased free protoporphyrin. Feces: Increased protoporphyrin. |

| Congenital Erythropoietic Porphyria (CEP) | 1 in 1,000,000 or more | Uroporphyrinogen III Synthase | Urine: Markedly increased uroporphyrin I and coproporphyrin I. Erythrocytes: Increased uroporphyrin I and this compound. |

| ALA Dehydratase Deficiency Porphyria (ADP) | Extremely rare (<10 cases reported) | Aminolevulinate Dehydratase | Urine: Markedly increased ALA and coproporphyrin III. |

| Hepatoerythropoietic Porphyria (HEP) | Extremely rare | Uroporphyrinogen Decarboxylase (homozygous) | Urine: Markedly increased uroporphyrin. Erythrocytes: Increased zinc protoporphyrin. |

Core Experimental Protocols in Porphyrin Research

Accurate diagnosis and research in porphyrin metabolism rely on a set of specialized biochemical assays. The following sections provide detailed methodologies for some of the cornerstone experiments in the field.

Quantification of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual porphyrin species in urine, which is crucial for the differential diagnosis of porphyrias.

A. Sample Preparation:

-

Collect a 24-hour urine specimen in a light-protected container. The addition of 5 g of sodium carbonate to the collection bottle is recommended to maintain an alkaline pH.

-

Measure the total volume of the 24-hour collection.

-

Centrifuge an aliquot of the urine sample to remove any sediment.

-

Acidify the supernatant to a pH of approximately 3.0 with glacial acetic acid.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the porphyrins.

-

Elute the porphyrins from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase.

B. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 1 M ammonium acetate buffer, pH 5.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-15 min: 10% to 50% B (linear gradient)

-

15-20 min: 50% to 90% B (linear gradient)

-

20-25 min: Hold at 90% B

-

25-30 min: 90% to 10% B (linear gradient)

-

30-35 min: Re-equilibrate at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 405 nm and emission at 620 nm.

-

Quantification: Calibrate the system using certified porphyrin standards. Integrate the peak areas of the different porphyrin isomers and calculate their concentrations based on the calibration curves.

Spectrophotometric Assay of δ-Aminolevulinate Dehydratase (ALAD) Activity

This assay measures the activity of the second enzyme in the heme biosynthetic pathway, which is deficient in ALA dehydratase deficiency porphyria (ADP) and inhibited by lead.

A. Reagents:

-

Substrate: 5 mM δ-aminolevulinic acid (ALA) hydrochloride in 0.1 M phosphate buffer, pH 6.8.

-

Reaction Buffer: 0.1 M phosphate buffer, pH 6.8, containing 2 mM dithiothreitol (DTT).

-

Stopping Reagent: 10% (w/v) trichloroacetic acid (TCA) containing 0.1 M mercuric chloride.

-

Ehrlich's Reagent: 1 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid and 20 mL of 70% perchloric acid.

B. Procedure:

-

Prepare a hemolysate from a washed erythrocyte pellet.

-

Add 100 µL of the hemolysate to a test tube.

-

Add 400 µL of the reaction buffer and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 500 µL of the pre-warmed ALA substrate.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 1 mL of the stopping reagent.

-

Centrifuge the tubes at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer 1 mL of the supernatant to a clean tube.

-

Add 1 mL of Ehrlich's reagent and mix well.

-

After 15 minutes, measure the absorbance of the resulting color complex at 555 nm against a reagent blank.

-

Calculate the enzyme activity based on the molar extinction coefficient of the porphobilinogen-Ehrlich's reagent adduct.

Fluorometric Assay of Uroporphyrinogen Decarboxylase (UROD) Activity

This assay is used to diagnose porphyria cutanea tarda (PCT) by measuring the activity of the fifth enzyme in the heme biosynthesis pathway.

A. Reagents:

-

Substrate: Uroporphyrinogen III (prepared fresh by reduction of uroporphyrin III with sodium amalgam).

-

Reaction Buffer: 0.1 M Tris-HCl buffer, pH 6.8, containing 1 mM EDTA and 1 mM DTT.

-

Stopping and Oxidation Reagent: 1 M perchloric acid containing 0.1% iodine.

B. Procedure:

-

Prepare a hemolysate from a washed erythrocyte pellet.

-

Add 50 µL of the hemolysate to a microcentrifuge tube.

-

Add 100 µL of the reaction buffer.

-

Initiate the reaction by adding 50 µL of the uroporphyrinogen III substrate.

-

Incubate the reaction mixture in the dark at 37°C for 30 minutes.

-

Stop the reaction and oxidize the remaining porphyrinogens to porphyrins by adding 800 µL of the stopping and oxidation reagent.

-

Vortex and incubate in the dark for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and measure the fluorescence of the product, coproporphyrin, using a fluorometer with excitation at 400 nm and emission at 655 nm.

-

Calculate the enzyme activity based on a standard curve prepared with coproporphyrin.

Visualizing the Pathways of Porphyrin Metabolism

Diagrams are essential tools for understanding the complex biochemical and diagnostic workflows in porphyrin metabolism research.

Caption: The enzymatic steps of the heme biosynthesis pathway.

Caption: A generalized workflow for the laboratory diagnosis of porphyrias.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Coproporphyrin I and Coproporphyrin III

For Researchers, Scientists, and Drug Development Professionals

Core Structural Differences: Symmetry vs. Asymmetry

Coproporphyrin I and Coproporphyrin III are isomers, meaning they share the same chemical formula but differ in the spatial arrangement of their constituent atoms. This subtle distinction in their molecular architecture profoundly impacts their biological function and physicochemical properties. The core of their structure is a porphyrin ring, a large heterocyclic macrocycle composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges.

The key difference lies in the arrangement of the four propionic acid (P) and four methyl (M) side chains attached to the pyrrole rings.

-

This compound is a completely symmetrical molecule. The substituent side chains are arranged in a repeating pattern of methyl and propionic acid groups (MP-MP-MP-MP) around the porphyrin core. This symmetry means that the four propionic acid groups are equidistant from each other.[1]

-

Coproporphyrin III , in contrast, is asymmetrical.[1][2] During its enzymatic synthesis in the heme biosynthesis pathway, one of the pyrrole precursors is "flipped," leading to a reversal of the substituent pattern on the fourth ring (MP-MP-MP-PM).[1] This inversion breaks the molecule's symmetry.

This fundamental structural difference is visualized in the following diagram:

Quantitative Data Summary

The structural isomerism of this compound and III leads to differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these compounds.

| Property | This compound | Coproporphyrin III |

| Molecular Weight | 654.71 g/mol | 654.71 g/mol |

| Melting Point (Methyl Ester) | The tetramethyl ester of this compound has a higher melting point. A mixed melting point depression is observed when the two isomers are mixed.[3] | The tetramethyl ester of Coproporphyrin III has a lower melting point.[3] |

| Solubility | The tetramethyl ester of this compound is sparingly soluble in anhydrous ether or methanol.[3] | The tetramethyl ester of Coproporphyrin III is appreciably soluble in anhydrous ether or methanol.[3] In general, the solubility of porphyrins is dependent on the number of carboxylic acid substituents, with uroporphyrins and coproporphyrins being primarily excreted in urine.[4] |

| UV-Vis Absorption (Soret Band) | In acidic solutions, the Soret band peak varies with HCl concentration.[3] | In acidic solutions, the Soret band peak varies with HCl concentration.[3] Coproporphyrin III exhibits an intense absorption band between 390-425 nm.[5] |

| Fluorescence Emission | The fluorescence intensity is influenced by pH and ionic strength.[6] The fluorescence emission spectrum of uroporphyrin I is red-shifted compared to that of this compound.[7] | The fluorescence intensity is influenced by pH and ionic strength.[6] Coproporphyrin III fluoresces in the red spectrum at around 620 nm when excited by UV light with a peak emission at 365 nm.[8] |

Role in Heme Biosynthesis Pathway

This compound and III are intermediates in the heme biosynthesis pathway, a critical metabolic process for the production of heme, a component of hemoglobin and various cytochromes. Their formation and subsequent metabolic fate are dictated by their distinct structures.

Uroporphyrinogen III is the common precursor for both isomers. In the main pathway, uroporphyrinogen III is decarboxylated to coproporphyrinogen III, which is then converted to protoporphyrin IX and ultimately heme. However, a portion of uroporphyrinogen I is also formed, which is decarboxylated to coproporphyrinogen I. Crucially, coproporphyrinogen I cannot be further metabolized by the enzyme coproporphyrinogen oxidase and thus represents a metabolic dead-end.[2]

The following diagram illustrates the divergence in the heme biosynthesis pathway leading to the formation of Coproporphyrinogen I and III.

Experimental Protocols

Sample Preparation for Porphyrin Analysis

Accurate quantification of coproporphyrin isomers from biological samples is critical for the diagnosis of certain porphyrias. Proper sample handling is essential to prevent degradation of these light-sensitive compounds.

-

Urine: A 24-hour urine collection is often preferred. The collection container should be protected from light (e.g., by wrapping in aluminum foil) and kept refrigerated during and after collection.[9][10] For timed collections, a preservative such as sodium carbonate may be added to maintain a pH above 7.0.[10]

-

Feces: A spot stool sample of approximately 5 grams is typically required. The sample should be collected in a light-proof container.[11]

-

Blood: Whole blood collected in an EDTA tube is the standard sample. The tube should be protected from light and stored at 4°C. Samples should not be frozen.[11]

HPLC-Based Separation and Quantification of Coproporphyrin Isomers

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for the separation and quantification of coproporphyrin isomers.

-

Principle: Reversed-phase HPLC separates the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The inherent fluorescence of the porphyrin ring allows for highly sensitive and specific detection.

-

Typical Protocol:

-

Chromatographic Column: A reversed-phase C18 column is commonly used.[12]

-

Mobile Phase: A gradient elution system is often employed for the simultaneous separation of multiple porphyrin isomers. A common mobile phase consists of a mixture of acetonitrile and an acetate buffer (e.g., 0.015M, pH 4).[12]

-

Detection: Fluorescence detection is utilized with an excitation wavelength typically around 365 nm and an emission wavelength around 624 nm.[8][12]

-

Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to that of a known concentration of a standard.

-

The following workflow diagram outlines the key steps in the HPLC analysis of coproporphyrin isomers.

Conclusion

The structural disparity between the symmetrical this compound and the asymmetrical Coproporphyrin III, arising from a single enzymatic "flip" during biosynthesis, has profound implications for their biological roles and analytical characteristics. While Coproporphyrin III is a key intermediate on the path to heme, this compound represents a metabolic cul-de-sac. Understanding these differences is paramount for researchers in hematology, drug development professionals investigating transporter-mediated drug-drug interactions, and clinicians diagnosing and managing porphyrias. The methodologies outlined in this guide provide a robust framework for the accurate analysis of these critical biomarkers.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. portlandpress.com [portlandpress.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. porphyriafoundation.org [porphyriafoundation.org]

- 10. childrensmn.org [childrensmn.org]

- 11. Porphyrins/Porphyria analysis (Urine/Faecal/Blood specimens) [heftpathology.com]

- 12. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous formation of Coproporphyrin I

An In-Depth Technical Guide to the Endogenous Formation of Coproporphyrin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a metabolic byproduct of the heme biosynthesis pathway. Unlike its isomer, Coproporphyrin III, it is not a precursor to heme but serves as a crucial biomarker for diagnosing certain genetic disorders, such as Congenital Erythropoietic Porphyria (CEP), and for assessing the function of specific hepatic drug transporters. This guide provides a detailed examination of the biochemical pathway leading to the formation of this compound, quantitative data on its physiological and pathological levels, detailed experimental protocols for its measurement, and visualizations of the core metabolic and experimental processes.

The Heme Biosynthesis Pathway and the Origin of this compound

Heme is a vital prosthetic group for numerous proteins, including hemoglobin, myoglobin, and cytochromes. Its synthesis is a highly conserved eight-enzyme process occurring in both the cytosol and mitochondria.[1] this compound arises from a branch point in this pathway where a key enzymatic step is bypassed.

The pathway diverges at the linear tetrapyrrole intermediate, Hydroxymethylbilane (HMB) .

-

The Main Pathway (to Heme): The enzyme Uroporphyrinogen III Synthase (UROS) acts on HMB, catalyzing an intramolecular rearrangement that inverts the D-pyrrole ring and cyclizes the molecule to form the asymmetric Uroporphyrinogen III .[1][2] This is the essential precursor for heme.

-

The Isomer I Shunt: In the absence of UROS activity, or when the enzyme is saturated, HMB spontaneously cyclizes without rearrangement to form the symmetric isomer, Uroporphyrinogen I .[1][3]

Both Uroporphyrinogen I and Uroporphyrinogen III are then substrates for the cytosolic enzyme Uroporphyrinogen Decarboxylase (UROD) . UROD catalyzes the sequential removal of four carboxyl groups from the acetate side chains, converting them to methyl groups.[4][5]

-

Uroporphyrinogen III is decarboxylated to Coproporphyrinogen III .

-

Uroporphyrinogen I is decarboxylated to Coproporphyrinogen I .[6]

Coproporphyrinogen I cannot be further metabolized by the subsequent enzyme in the heme pathway, Coproporphyrinogen Oxidase, and thus accumulates.[7] It is then auto-oxidized to the stable, fluorescent molecule This compound , which is subsequently excreted in urine and feces.[6][8]

Mandatory Visualization 1: Biosynthetic Pathway of Coproporphyrins

Caption: Biosynthesis of this compound and III from Porphobilinogen in the cytosol.

Quantitative Data

Levels of this compound are measured in various biological fluids for diagnostic purposes. Normal ranges can vary slightly between laboratories. In certain pathological conditions, particularly Congenital Erythropoietic Porphyria (CEP), these levels are markedly elevated.[6][8]

| Analyte | Matrix | Normal Range | Pathological State (CEP) |

| This compound | Urine | 0-6 µmol/mol creatinine[9] | Markedly elevated[7][8] |

| Total Coproporphyrins | 24-hour Urine | 100-300 mcg/24 hours (150-460 nmol/24 hours)[10] | Markedly elevated[7][8] |

| Coproporphyrin | Blood | <2 mcg/dL (<30 nmol/L)[11] | Markedly elevated[7][8] |

| This compound | Feces | (this compound is the predominant isomer) | Markedly elevated[7] |

Experimental Protocols

Protocol for Quantification of Urinary this compound by HPLC

This protocol is based on established methods using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection, which is the gold standard for porphyrin analysis.[2][12][13]

Objective: To separate and quantify this compound and III isomers in a urine sample.

Materials:

-

HPLC system with a gradient pump and fluorescence detector.

-

Reverse-phase C18 column (e.g., 5 µm, 4.6 mm x 250 mm).[12]

-

Mobile Phase A: Acetate buffer (e.g., 0.015 M, pH 4).[12]

-

Mobile Phase B: Acetonitrile.

-

This compound and III analytical standards.

-

Stabilization reagent (if required by kit).

-

Centrifuge and amber-colored microtubes.

-

Urine samples, collected in a dark container and protected from light.[9]

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature in the dark.

-

Vortex the sample to ensure homogeneity.

-

Pipette 500 µL of urine into an amber-colored microtube.

-

(Optional, depending on method) Add 50 µL of a stabilization reagent and mix.[13]

-

Centrifuge the sample at ≥9000 x g for 10 minutes to pellet any particulate matter.[13]

-

Transfer the supernatant to an HPLC vial for injection. Porphyrinogens in the sample will have spontaneously oxidized to fluorescent porphyrins.[13][14]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound and III standards.

-

Perform serial dilutions to create a multi-point calibration curve covering the expected physiological and pathological range (e.g., 10-400 nmol/L for this compound).[12]

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of ~400-405 nm and an emission wavelength of ~620 nm.[12]

-

Equilibrate the C18 column with the starting mobile phase composition.

-

Inject 25-100 µL of the prepared sample supernatant or standard.[13][15]

-

Run a gradient elution program to separate the porphyrin isomers. A typical gradient might start with a high concentration of Mobile Phase A (aqueous buffer) and ramp up to a high concentration of Mobile Phase B (acetonitrile).

-

-

Data Analysis:

-

Identify the peaks for this compound and III based on the retention times of the injected standards.

-

Integrate the peak area for each isomer.

-

Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.

-

Calculate the concentration of this compound in the urine samples by interpolating their peak areas from the standard curve.

-

Normalize the result to urinary creatinine concentration to account for dilution effects (reported as µmol/mol creatinine).[9]

-

Protocol for Uroporphyrinogen Decarboxylase (UROD) Activity Assay

This protocol measures the activity of UROD in a cell lysate (e.g., from erythrocytes) by quantifying the consumption of its substrate.[3][4][16]

Objective: To determine the enzymatic activity of UROD in a biological sample.

Materials:

-

Erythrocyte sample (hemolysate).

-

Uroporphyrinogen I or III substrate. This can be prepared enzymatically in an anaerobic chamber by incubating porphobilinogen (PBG) with porphobilinogen deaminase (PBG-D).[3]

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.8).[3]

-

Stop solution (e.g., 3 N HCl).[3]

-

UV lamp.

-

HPLC system as described in Protocol 3.1.

Procedure:

-

Sample Preparation:

-

Prepare a hemolysate from a whole blood sample.

-

Determine the protein or hemoglobin concentration for normalization.

-

-

Enzymatic Reaction:

-

In a microtube, add a defined amount of cell lysate (e.g., 10 µL of 2 µg/mL purified enzyme or equivalent lysate) to 70 µL of reaction buffer.[3]

-

Initiate the reaction by adding 120 µL of the freshly prepared uroporphyrinogen substrate solution.[3]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[3]

-

-

Reaction Termination and Oxidation:

-

Quantification:

-

Analyze the sample using the HPLC method described in Protocol 3.1.

-

Quantify the amount of uroporphyrin (unconsumed substrate) remaining in the reaction tube.

-

Calculate the amount of substrate consumed during the incubation period.

-

-

Data Analysis:

-

Express the enzyme activity as the rate of substrate consumed per unit of time per amount of protein or hemoglobin (e.g., nmol/hr/mg protein).

-

Mandatory Visualization 2: Experimental Workflow

Caption: Workflow for the quantification of urinary this compound using HPLC.

Conclusion and Significance

The endogenous formation of this compound is a direct consequence of the spontaneous cyclization of hydroxymethylbilane, a key intermediate in heme synthesis. While not part of the main pathway to heme, its accumulation and excretion serve as a critical diagnostic indicator. Markedly high levels of this compound are a hallmark of Congenital Erythropoietic Porphyria, resulting from a deficiency in UROS activity.[6][8] Furthermore, in the field of drug development, the ratio of this compound to III in plasma and urine is increasingly utilized as a sensitive endogenous biomarker to assess the activity of hepatic uptake transporters OATP1B1 and OATP1B3, which are crucial for the disposition of many drugs.[17] A thorough understanding of its formation and precise methods for its quantification are therefore essential for both clinical diagnostics and pharmaceutical research.

References

- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Structural basis for tetrapyrrole coordination by uroporphyrinogen decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of uroporphyrinogen decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Porphyrins & Porphobilinogen [healthcare.uiowa.edu]

- 10. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]

- 11. Porphyrins - blood test Information | Mount Sinai - New York [mountsinai.org]

- 12. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromsystems.com [chromsystems.com]

- 14. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eaglebio.com [eaglebio.com]

- 16. A simplified method for determination of uroporphyrinogen decarboxylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coproporphyrin I: The Metabolic Byproduct of Heme Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coproporphyrin I, a key metabolic byproduct of the heme synthesis pathway. It delves into the biochemical origins of this compound, its clinical significance in the diagnosis of porphyrias, and its emerging role as a critical biomarker in drug development and safety assessment. This document offers detailed experimental protocols for its quantification, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological pathways and workflows.

Introduction to this compound and Heme Synthesis

Heme is a vital iron-containing molecule essential for the function of numerous proteins, including hemoglobin, myoglobin, and cytochromes.[1][2] Its synthesis is a highly regulated, eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells.[1][3] this compound is a porphyrin metabolite that arises as a byproduct of this pathway.[4][5]

Under normal physiological conditions, the heme synthesis pathway primarily produces type III isomers of porphyrinogens, which are the direct precursors to heme. However, a small amount of type I isomers, including coproporphyrinogen I, are also formed. This occurs due to the action of the enzyme uroporphyrinogen III synthase (UROS). In the fourth step of heme synthesis, hydroxymethylbilane is converted to uroporphyrinogen III by UROS.[1][6] If UROS activity is deficient, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I.[1] This uroporphyrinogen I is then decarboxylated to coproporphyrinogen I, which is subsequently oxidized to this compound.[7]

The Biochemical Pathway of Heme Synthesis and this compound Formation

The intricate process of heme synthesis involves a series of enzymatic reactions, with intermediates shuttled between the mitochondria and cytoplasm. The formation of this compound is a deviation from the main pathway leading to heme.

Caption: Heme Synthesis Pathway and Formation of this compound.

Clinical Significance of this compound

Elevated levels of this compound are a hallmark of certain metabolic disorders known as porphyrias.[5] The analysis of coproporphyrin isomers (I and III) in urine, feces, and blood is a cornerstone in the differential diagnosis of these conditions.

Congenital Erythropoietic Porphyria (CEP)

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder caused by a profound deficiency of UROS activity.[8][9] This enzymatic defect leads to the massive accumulation of uroporphyrinogen I and its downstream product, coproporphyrinogen I, which are then oxidized to uroporphyrin I and this compound.[9] Consequently, individuals with CEP exhibit markedly elevated levels of this compound in their urine, feces, and red blood cells.[9][10] The urinary porphyrin profile in CEP is characterized by a predominance of the type I isomers, with the proportion of this compound being significantly high.[9][11]

Other Porphyrias and Conditions

While a dramatic increase in this compound is characteristic of CEP, altered levels of coproporphyrin isomers are also observed in other porphyrias and medical conditions:

-

Hereditary Coproporphyria (HCP): This acute hepatic porphyria is characterized by a significant increase in fecal coproporphyrin III.[8][12]

-

Variegate Porphyria (VP): In VP, both fecal protoporphyrin and coproporphyrin III levels are elevated.[8][12]

-

Porphyria Cutanea Tarda (PCT): This is the most common porphyria, and while it primarily involves the accumulation of uroporphyrin and heptacarboxylporphyrin, alterations in coproporphyrin excretion can also be seen.[5]

-

Lead Poisoning: Lead inhibits several enzymes in the heme synthesis pathway, leading to an increase in urinary coproporphyrin III.[5]

-

Liver Disease and Bone Marrow Disorders: Various non-porphyric conditions affecting the liver and bone marrow can also lead to secondary coproporphyrinuria.[5]

Quantitative Data on this compound in Porphyrias

The relative proportion of coproporphyrin isomers in urine is a critical diagnostic marker. The following table summarizes typical findings in various porphyrias.

| Condition | Predominant Urinary Coproporphyrin Isomer | Proportion of this compound (%) | Proportion of Coproporphyrin III (%) | Reference |

| Healthy Individuals | Coproporphyrin III | ~25-40 | ~60-75 | [13] |

| Congenital Erythropoietic Porphyria (CEP) | This compound | 90.0 ± 1.9 | ~10 | [11] |

| Acute Hepatic Porphyrias (AIP, HCP, VP) | Coproporphyrin III | 13.2 ± 5.3 | 80.9 ± 5.2 | [11] |

| Chronic Hepatic Porphyria (PCT) | Coproporphyrin III | 31.4 ± 11.5 | 62.2 ± 10.9 | [11] |

This compound in Drug Development

Beyond its role in diagnosing porphyrias, this compound has emerged as a sensitive endogenous biomarker for the activity of hepatic uptake transporters, specifically the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[4][14] These transporters play a crucial role in the hepatic clearance of many drugs. Inhibition of OATP1B1/1B3 can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure and potential toxicity of co-administered drugs.[1][4]

Regulatory agencies recommend assessing the potential of investigational drugs to inhibit OATP1B transporters.[4] Monitoring changes in plasma concentrations of this compound following administration of a new drug candidate can provide valuable insights into its potential to cause OATP1B-mediated DDIs.[4][14] An increase in plasma this compound levels suggests inhibition of OATP1B transporters.[4] Studies have shown that this compound is a more sensitive and reliable biomarker for OATP1B1 inhibition compared to coproporphyrin III.[1]

Workflow for Assessing OATP1B Inhibition

The use of this compound as a biomarker can streamline the assessment of DDI potential in early clinical development.

Caption: Workflow for OATP1B DDI Risk Assessment.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for both clinical diagnosis and drug development applications. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard method.[15][16]

Sample Collection and Preparation

General Precautions: All biological samples for porphyrin analysis must be protected from light to prevent degradation of the analytes.[7][17]

Urine:

-

For 24-hour collections, the container should be kept refrigerated and protected from light. The addition of sodium carbonate (5g) to the collection container is recommended to stabilize the porphyrins.[19]

-

For analysis, a 4 mL aliquot of urine is typically used.[5]

-

Sample preparation may involve stabilization, addition of an internal standard, and centrifugation to remove particulate matter.[15]

Feces:

-

A random stool sample of at least 20-40 grams is required.[7]

-

The sample should be frozen if not analyzed immediately.[8]

-

Extraction of porphyrins from feces is typically performed using an acidic solvent mixture, such as hydrochloric acid and ether, to separate the porphyrins from interfering substances.[20]

Plasma:

-

A blood sample is collected in an EDTA tube.[17]

-

The sample should be protected from light and the plasma separated by centrifugation.

-

Plasma samples should be stored frozen until analysis.

HPLC Method for Urinary this compound and III

The following provides a general methodology based on published protocols.[16][21]

-

Instrumentation: A binary HPLC gradient system equipped with a fluorescence detector.[15]

-

Column: A reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[21]

-

Mobile Phase: A gradient of acetonitrile and an acetate buffer (e.g., 0.015 M, pH 4).[21]

-

Detection: Fluorescence detection with excitation at approximately 400-410 nm and emission at around 620-624 nm.[16][21]

-

Quantification: Calibration curves are generated using certified standards of this compound and III. An internal standard is often used to improve accuracy and precision.[15]

Conclusion

This compound, once viewed merely as a metabolic curiosity, has proven to be a molecule of significant clinical and pharmaceutical relevance. Its central role in the diagnosis of congenital erythropoietic porphyria and its utility in the differential diagnosis of other porphyrias are well-established. Furthermore, its emergence as a sensitive and specific endogenous biomarker for OATP1B-mediated drug-drug interactions has provided a valuable tool for drug development professionals, enabling more efficient and informed safety assessments of new chemical entities. The methodologies and data presented in this guide are intended to provide researchers and scientists with a solid foundation for understanding and investigating the multifaceted nature of this compound. Continued research into the transport and regulation of this important molecule will undoubtedly uncover further insights into human health and disease.

References

- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Composition of Urinary Coproporphyrin Isomers I — IV in Human Porphyrias | Semantic Scholar [semanticscholar.org]

- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.healthmatters.io [blog.healthmatters.io]

- 6. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. porphyriafoundation.org [porphyriafoundation.org]

- 8. Porphyrins, Fecal | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Composition of urinary coproporphyrin isomers I-IV in human porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 1. [Biochemical Characteristics of Variegate Porphyria (VP)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromsystems.com [chromsystems.com]

- 16. shimadzu.com [shimadzu.com]

- 17. QEHB Pathology Departments - Porphyrins/Porphyria analysis (Urine/Faecal/Blood specimens) [qehbpathology.uk]

- 18. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]

- 19. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 20. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Coproporphyrin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrin I, a metabolic byproduct of the heme synthesis pathway, has emerged as a critical endogenous biomarker, particularly in the context of drug development and the assessment of transporter-mediated drug-drug interactions. Its cellular localization is a dynamic process governed by a complex interplay of compartmentalized biosynthesis, specific membrane transporters, and potential sequestration in pathological states. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailing the transport mechanisms involved, summarizing key quantitative data, and outlining the experimental protocols used for its study.

Introduction: The Heme Synthesis Pathway and the Genesis of this compound

The synthesis of heme is a fundamental biological process that is spatially segregated between the cytoplasm and the mitochondria.[1][2] The pathway begins in the mitochondria, moves to the cytoplasm, and its final three steps return to the mitochondria.[1] Coproporphyrinogen III, the direct precursor to protoporphyrinogen IX in the heme pathway, is synthesized in the cytoplasm. Under normal physiological conditions, Coproporphyrinogen III is transported into the mitochondrial intermembrane space. However, a portion of Coproporphyrinogen III can be non-enzymatically oxidized to Coproporphyrin III. This compound is an isomer of Coproporphyrin III and is also formed from uroporphyrinogen I, a byproduct of the main heme synthesis pathway. While Coproporphyrin III is the primary isomer in the heme pathway, both isomers are transported and have become important biomarkers.

Subcellular Localization of this compound and its Precursors

The primary sites of interest for the localization of this compound and its immediate precursor, Coproporphyrinogen III, are the cytoplasm, mitochondria, and lysosomes.

-

Cytoplasm: The synthesis of Coproporphyrinogen III from 5-aminolevulinate occurs in the cytoplasm.[3] Consequently, this compartment represents the initial location of the molecule before its transport into the mitochondria for further processing in the heme synthesis pathway.

-

Mitochondria: The enzyme responsible for the conversion of Coproporphyrinogen III to protoporphyrinogen IX, Coproporphyrinogen III oxidase , is localized to the intermembrane space of the mitochondria .[3][4][5][6][7] A fraction of this enzyme is also found to be loosely associated with the inner mitochondrial membrane.[3][4][5] This enzymatic location dictates that Coproporphyrinogen III must be transported into the mitochondria. It is within this organelle that Coproporphyrinogen III is either enzymatically converted or can be oxidized to Coproporphyrin III.

-

Lysosomes: In certain pathological conditions, such as Porphyria Cutanea Tarda, an accumulation of fluorescent porphyrins has been observed within the lysosomes of hepatocytes .[8] This suggests a potential sequestration mechanism for porphyrins under conditions of metabolic imbalance.

Transport Mechanisms Governing Cellular Localization

The movement of this compound and its precursor across cellular and subcellular membranes is a carrier-mediated process involving a suite of specialized transporters.

Mitochondrial Import

The translocation of Coproporphyrinogen III from the cytoplasm into the mitochondria is a critical step for heme synthesis. Several transporters have been implicated in this process:

-

ATP-Binding Cassette Transporter B6 (ABCB6): Located on the outer mitochondrial membrane, ABCB6 is proposed to be a key transporter of Coproporphyrinogen III into the mitochondrial intermembrane space.[2]

-

2-Oxoglutarate Carrier (OGC): This carrier, present on the inner mitochondrial membrane, has been shown to mediate the accumulation of various porphyrins, including Coproporphyrin III, within the mitochondria.[9][10]

-

ATP-Dependent Transport: Studies have also demonstrated an ATP-dependent mechanism for the transport of Coproporphyrinogen III into mitochondria, suggesting an active transport process.[11]

Cellular Uptake and Efflux

The concentration of this compound in the plasma and its excretion are largely controlled by transporters in the liver.

-